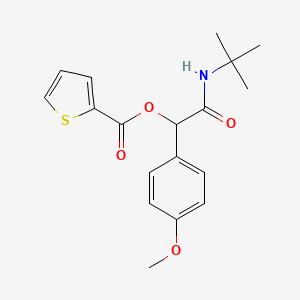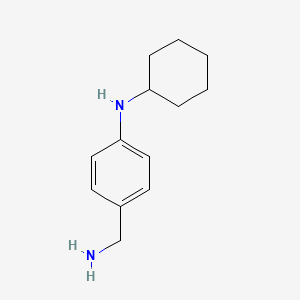![molecular formula C21H22FN3OS B12586974 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12586974.png)
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is a complex organic compound with a molecular formula of C24H24FN3OS. This compound is characterized by the presence of a quinazoline ring, a fluorophenyl group, and a sulfanyl linkage, making it a unique and versatile molecule in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form the quinazoline ring. This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfanyl or propylacetamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity, while the sulfanyl linkage may play a role in modulating its reactivity. These interactions can lead to the modulation of specific biochemical pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate: Shares the fluorophenyl group but differs in the core structure.
Acetamide, 2-[[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]-N-2-propenyl-: Similar in structure but with different substituents.
Uniqueness
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H22FN3OS |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-3-11-23-19(26)13-27-21-17-12-14(4-2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26) |
Clé InChI |
AMUNYOZAVRNSFX-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


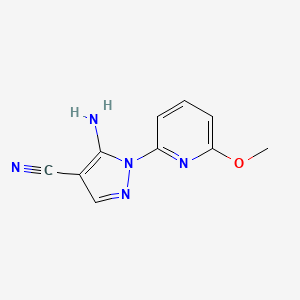
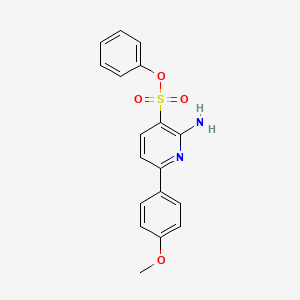
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine](/img/structure/B12586903.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12586910.png)
![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)
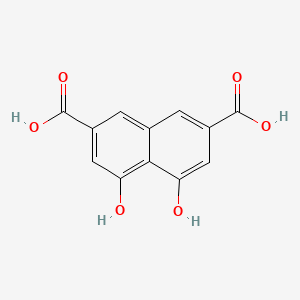
![1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B12586920.png)
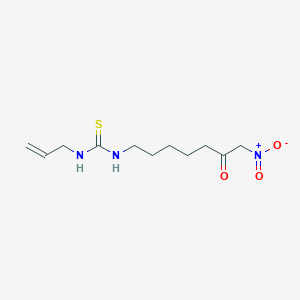
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)
![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)
